3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazinone
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Overview
Description
3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazinone is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazinone core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable carbonyl compound.
Introduction of the 2,2-Difluoro-2-phenylethylamino Group: This step involves the nucleophilic substitution reaction where a difluorophenylethylamine derivative reacts with the pyrazinone core under basic conditions.
Addition of the Hydroxycarbonylmethyl Group: The hydroxycarbonylmethyl group can be introduced through a carboxylation reaction using carbon dioxide or a suitable carboxylating agent.
Methylation: The final step involves the methylation of the pyrazinone core using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazinone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and potential biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.
Biological Research: It is used in various biological assays to study its effects on different biological systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazinone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazine
- 3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyridine
- 3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrimidine
Uniqueness
3-(2,2-Difluoro-2-phenylethylamino)-1-(hydroxycarbonylmethyl)-6-methyl-pyrazinone is unique due to its specific combination of functional groups and the pyrazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
454483-97-7 |
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Molecular Formula |
C15H15F2N3O3 |
Molecular Weight |
323.29 g/mol |
IUPAC Name |
2-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxopyrazin-1-yl]acetic acid |
InChI |
InChI=1S/C15H15F2N3O3/c1-10-7-18-13(14(23)20(10)8-12(21)22)19-9-15(16,17)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,18,19)(H,21,22) |
InChI Key |
ZGJNOOLKFXMTDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=O)N1CC(=O)O)NCC(C2=CC=CC=C2)(F)F |
Origin of Product |
United States |
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